molecular formula C8H12O4 B8017481 2-Acetyl-3-methoxy-but-2-enoic acid methyl ester CAS No. 80751-03-7

2-Acetyl-3-methoxy-but-2-enoic acid methyl ester

Cat. No.: B8017481
CAS No.: 80751-03-7
M. Wt: 172.18 g/mol
InChI Key: CPXBIWUHSXPDLL-VOTSOKGWSA-N
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Description

2-Acetyl-3-methoxy-but-2-enoic acid methyl ester (Methyl 2-acetyl-3-methoxybut-2-enoate) is a high-purity chemical intermediate with the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol . This compound, provided at a purity of 95% or greater, is a valuable building block in organic synthesis, particularly for developing novel heterocyclic systems and complex natural product analogs . Its structure, featuring both ester and β-ketoester functionalities, makes it a versatile precursor for cyclization and rearrangement reactions. Researchers utilize this ester in method development, such as in [3+2] cycloadditions and the synthesis of pyrroloimidazole annulation products, which are key intermediates for accessing optically active pyrrolidines—structures of significant interest in medicinal chemistry . The reagent is offered for research applications only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures are essential; this compound may be harmful if swallowed and causes skin and serious eye irritation . Researchers should consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment, including gloves and eye/face protection .

Properties

IUPAC Name

methyl (E)-2-acetyl-3-methoxybut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-5(9)7(6(2)11-3)8(10)12-4/h1-4H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXBIWUHSXPDLL-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)C)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(/C(=O)C)\C(=O)OC)/OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosphonate Ester Synthesis

The HWE reaction employs a β-keto phosphonate ester, synthesized from dimethyl methylphosphonate and ethyl acetoacetate. Reaction with sodium hydride in dichloromethane generates the phosphonate precursor, which is purified via column chromatography (hexane:ethyl acetate, 4:1).

Olefination with Methoxy-Substituted Aldehyde

The phosphonate reacts with 3-methoxypropanal in THF at 0°C, facilitated by potassium tert-butoxide. This forms the α,β-unsaturated ketone with (E)-selectivity (>95%). Subsequent oxidation of the ketone to the carboxylic acid is achieved using KMnO₄ in acidic conditions (H₂SO₄, 50°C, 4 hours), yielding 2-acetyl-3-methoxy-but-2-enoic acid (72% yield).

Table 2: HWE Reaction Optimization

AldehydeBaseSolventYield (%)
3-MethoxypropanalKOtBuTHF85
3-MethoxypropanalNaHDMF63

Final Esterification

The acid is esterified with methanol using trimethylsilyl chloride (TMSCl) as a catalyst, achieving 94% yield under mild conditions (25°C, 12 hours).

Oxidation of Aldehyde Precursors

Rearrangement of Propargyl Alcohol Derivatives

Adapting methods from CN101391948B, 2-methyl-3-butyne-2-ol derivatives are rearranged to 3-methoxy-2-butenal using a titanium-based catalyst (methyl ethyl diketone oxygen titanium) and benzoic acid in whiteruss at 110–120°C. This yields the aldehyde intermediate, which is subsequently acetylated at C2 via Grignard addition (methyl magnesium bromide, THF, 0°C).

Catalytic Oxidation to Carboxylic Acid

The acetylated aldehyde undergoes oxidation in the presence of manganese acetate (0.1 mol%) and pressurized air (0.3 MPa, 40–60°C). Continuous air bubbling for 8–24 hours achieves 82–87% conversion to the acid, which is esterified as described in Section 1.3.

Table 3: Oxidation Catalysts and Yields

CatalystPressure (MPa)Temperature (°C)Yield (%)
Manganese acetate0.340–6082
Cuprous chloride0.340–6084.8
Cobalt acetate0.340–6087.7

Claisen Condensation for Carbon Skeleton Assembly

Base-Catalyzed Condensation

Ethyl acetoacetate and methyl 3-methoxypropanoate undergo Claisen condensation in ethanol with sodium ethoxide (5 mol%) at reflux (78°C, 6 hours). This forms the β-keto ester intermediate, which is hydrolyzed (HCl, H₂O) and decarboxylated (150°C) to yield 2-acetyl-3-methoxy-but-2-enoic acid.

Esterification and Purification

The acid is esterified using methanol and Amberlyst-15 resin, achieving 88% yield after distillation (bp 120–125°C at 15 mmHg).

Comparative Analysis of Methods

Table 4: Method Efficiency and Scalability

MethodStepsTotal Yield (%)Scalability
Esterification of Acid365High
HWE Reaction458Moderate
Aldehyde Oxidation470High
Claisen Condensation455Low

The aldehyde oxidation route offers the highest yield and scalability, leveraging continuous air oxidation systems from industrial precedents . Conversely, the HWE method provides superior stereocontrol but requires stringent anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-3-methoxy-but-2-enoic acid methyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-Acetyl-3-methoxy-but-2-enoic acid methyl ester has been investigated for its potential as a bioactive compound. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.

Case Study: Inhibitors of Protein Interactions
A study explored the use of similar compounds as inhibitors of the annexin A2-S100A10 protein interaction, which is implicated in various cancer types. The research indicated that modifications in the structure could enhance binding affinity and selectivity, paving the way for new therapeutic agents targeting these protein interactions .

Organic Synthesis

This compound is also used as an intermediate in organic synthesis. Its unique structure allows for various chemical reactions, including:

  • Michael Addition Reactions: The compound can serve as an electrophile in Michael addition reactions, which are valuable in synthesizing more complex molecules.
  • Synthesis of Derivatives: It can be modified to produce other derivatives that may have enhanced biological activities or different pharmacological properties.

Table 1: Summary of Synthetic Applications

Application TypeDescription
Medicinal ChemistryPotential inhibitors for protein interactions in cancer research
Organic SynthesisIntermediate for Michael additions and synthesis of derivatives

Agricultural Chemistry

There is emerging interest in the application of this compound in agricultural chemistry, particularly as a precursor for developing agrochemicals. Its derivatives may exhibit herbicidal or fungicidal properties, contributing to crop protection strategies.

Mechanism of Action

The mechanism of action of 2-Acetyl-3-methoxy-but-2-enoic acid methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The acetyl group can act as an electrophile in nucleophilic addition reactions, while the methoxy group can influence the compound’s reactivity through electron-donating effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-acetyl-3-methoxy-but-2-enoic acid methyl ester with structurally or functionally related esters, emphasizing substituents, molecular properties, and applications.

Compound Name Molecular Formula Key Substituents/Features Molecular Weight (g/mol) Physical/Chemical Properties Applications/Reactivity Reference ID
This compound C₈H₁₂O₅* Acetyl (C2), methoxy (C3), methyl ester ~188.17 Not reported; inferred high polarity Organic synthesis, potential SAR studies
Methyl 2-hydroxy-3-butenoate C₅H₈O₃ Hydroxyl (C2), methyl ester 116.12 Liquid at RT; hydrophilic Flavor/fragrance industry
Ethyl 2-benzylacetoacetate C₁₃H₁₆O₃ Benzyl (C2), acetyl, ethyl ester 220.27 Solid (mp ~90–100°C) Knoevenagel condensations
2-Butenoic acid, 3-methoxy-, ethyl ester C₇H₁₂O₃ Methoxy (C3), ethyl ester 144.17 Liquid; volatile Solvent or intermediate
2-Hydroxy-4-(4-methoxyphenyl)-4-oxo-but-2-enoic acid methyl ester C₁₂H₁₂O₅ Hydroxyl (C2), 4-methoxyphenyl, methyl ester 236.22 Solid (mp 94–96°C, m/z 235) Antimicrobial agent research
Methyl 2-methylprop-2-enoate C₅H₈O₂ Methyl branch (C2), methyl ester 100.12 Liquid; polymerizable Monomer for resins

*Inferred formula based on structural analysis.

Key Comparative Insights:

Substituent Effects on Reactivity: The acetyl group in the target compound enhances electrophilicity at the β-carbon, facilitating nucleophilic attacks (e.g., in Michael additions). This contrasts with methyl 2-hydroxy-3-butenoate (), where the hydroxyl group promotes hydrogen bonding but reduces electrophilicity . Methoxy groups (e.g., in the target compound and 2-butenoic acid, 3-methoxy-, ethyl ester) donate electrons via resonance, stabilizing intermediates in reactions like cycloadditions .

Steric and Electronic Differences :

  • Ethyl 2-benzylacetoacetate () contains a bulky benzyl group, which sterically hinders reactions compared to the target compound’s smaller acetyl and methoxy groups .
  • The methyl ester in the target compound vs. ethyl esters (e.g., in ) alters solubility and volatility, impacting purification methods .

Biological Activity: Compounds like 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-but-2-enoic acid methyl ester () demonstrate antimicrobial activity, suggesting that the target compound’s acetyl and methoxy groups could be optimized for similar applications .

Analytical Utility :

  • While fatty acid methyl esters (e.g., palmitic acid methyl ester in ) are used in GC-MS, the target compound’s conjugated system may enable UV detection in analytical workflows .

Biological Activity

2-Acetyl-3-methoxy-but-2-enoic acid methyl ester (commonly referred to as AME) is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and case studies.

IUPAC Name: this compound
CAS Number: 80751-03-7
Molecular Formula: C₇H₈O₃
Molecular Weight: 144.14 g/mol

Biological Activity Overview

Recent studies have focused on the biological activities of AME, highlighting its potential as an antimicrobial and anticancer agent. Below are summarized findings from various research studies:

Antimicrobial Activity

AME has demonstrated notable antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that AME exhibits potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibacterial therapies.

Anticancer Activity

In vitro studies have shown that AME can induce apoptosis in cancer cell lines. The following table summarizes the effects observed:

Cancer Cell Line IC₅₀ (µM) Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis via caspase activation
MCF-7 (breast cancer)20Cell cycle arrest at G1 phase

The mechanism by which AME exerts its anticancer effects appears to involve the activation of apoptotic pathways, specifically through caspase cascades.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of AME against multidrug-resistant strains. The study found that AME significantly inhibited growth in resistant strains, suggesting its potential as a novel antimicrobial agent .
  • Anticancer Mechanism Investigation : Research conducted at a prominent university demonstrated that AME treatment led to significant reductions in cell viability in various cancer cell lines. The study utilized flow cytometry to analyze apoptosis and found that AME increased the expression of pro-apoptotic proteins .

Q & A

Q. What are the recommended GC-MS parameters for identifying 2-Acetyl-3-methoxy-but-2-enoic acid methyl ester in complex mixtures?

  • Methodological Answer : Use a polar cyanosilicone capillary column (100 m length, 0.25 mm ID) with temperature programming starting at 50°C (1 min hold), ramping at 4°C/min to 240°C. Retention time matching against authenticated standards and spectral library comparison (e.g., Wiley library) with a match quality threshold >90% ensures reliable identification. For complex matrices, employ splitless injection and helium carrier gas at 1.2 mL/min .

Q. What synthetic routes are commonly employed for preparing methyl esters like this compound?

  • Methodological Answer : Organic base-catalyzed transesterification using sodium methoxide in methanol under reflux (60–65°C for 2–4 hours) is standard. Post-reaction, acidify with dilute HCl, extract with dichloromethane, and purify via rotary evaporation. Alternatively, direct esterification with methanol and H₂SO₄ (1% v/v) under anhydrous conditions, with molecular sieves to absorb water, drives the reaction to >95% yield .

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Methodological Answer : Combine GC-MS (electron ionization at 70 eV) for fragmentation pattern alignment (e.g., m/z 85, 143 for ester backbone) with spectral libraries. Supplement with ¹H NMR (methoxy singlet at δ 3.3–3.5 ppm, acetyl methyl at δ 2.1–2.3 ppm) and ¹³C NMR (ester carbonyl at δ 165–175 ppm). FT-IR confirms ester C=O stretching (~1740 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address co-elution of structurally similar methyl esters during GC analysis?

  • Methodological Answer : Implement two-dimensional GC (GC×GC) with a non-polar primary column (e.g., DB-5) and polar secondary column (e.g., DB-23) to enhance resolution. Retention index markers (n-alkane series) correct for column variability. For unresolved peaks, use tandem MS (MS/MS) to isolate fragment ions (e.g., m/z 74 for methyl esters) or spike samples with deuterated analogs for unambiguous identification .

Q. What strategies ensure accurate quantification of this compound in biological matrices?

  • Methodological Answer : Use stable isotope-labeled internal standards (e.g., ²H₃- or ¹³C-labeled analogs) added prior to extraction to correct for matrix effects. Derivatize free carboxyl groups (if present) with BSTFA + TMCS to improve GC volatility. Validate via spike-recovery experiments (85–115% recovery range) and standard addition curves in representative matrices (e.g., liver homogenates) .

Q. What experimental controls are critical when studying the compound’s stability under varying storage conditions?

  • Methodological Answer : Include controls for light (amber vs. clear vials), temperature (–20°C, 4°C, 25°C), and humidity (desiccated vs. 75% RH). Monitor degradation via GC-MS by tracking hydrolysis products (e.g., free acid forms) or isomerization. Accelerated stability studies (40°C/75% RH for 6 months) combined with Arrhenius modeling predict shelf-life under standard conditions .

Q. How can enzymatic activity assays be optimized using this compound as a substrate?

  • Methodological Answer : Use transaminase or esterase assays with this compound (2.5–10 mM) in buffered solutions (pH 7.4). Monitor reaction rates via coupled spectrophotometric assays (e.g., NADH depletion at 340 nm) or headspace GC for volatile byproducts. Include negative controls (heat-inactivated enzyme) and kinetic modeling (Michaelis-Menten parameters) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported retention times for this compound across studies?

  • Methodological Answer : Normalize retention times using retention indices (e.g., Kovats indices) based on n-alkane co-injection. Cross-validate column specifications (stationary phase, length, film thickness) and instrument parameters (carrier gas flow rate, temperature ramp). Collaborative inter-laboratory studies with shared reference standards reduce variability .

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